molecular formula C9H15N3 B13262476 4-(2-Methylcyclohexyl)-2H-1,2,3-triazole

4-(2-Methylcyclohexyl)-2H-1,2,3-triazole

Cat. No.: B13262476
M. Wt: 165.24 g/mol
InChI Key: YQIJJBDMDWJOGP-UHFFFAOYSA-N
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Description

4-(2-Methylcyclohexyl)-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 2-methylcyclohexyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylcyclohexyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Preparation of Alkyne: The alkyne precursor can be synthesized through various methods, including the dehydrohalogenation of alkyl halides.

    Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylcyclohexyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

4-(2-Methylcyclohexyl)-2H-1,2,3-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Methylcyclohexyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound without the 2-methylcyclohexyl group.

    4-Phenyl-2H-1,2,3-triazole: A similar compound with a phenyl group instead of the 2-methylcyclohexyl group.

    4-(2-Chlorocyclohexyl)-2H-1,2,3-triazole: A similar compound with a 2-chlorocyclohexyl group.

Uniqueness

The presence of the 2-methylcyclohexyl group in 4-(2-Methylcyclohexyl)-2H-1,2,3-triazole imparts unique steric and electronic properties, making it distinct from other triazoles. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(2-methylcyclohexyl)-2H-triazole

InChI

InChI=1S/C9H15N3/c1-7-4-2-3-5-8(7)9-6-10-12-11-9/h6-8H,2-5H2,1H3,(H,10,11,12)

InChI Key

YQIJJBDMDWJOGP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=NNN=C2

Origin of Product

United States

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